molecular formula C34H42N4O6S B11632996 DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11632996
M. Wt: 634.8 g/mol
InChI Key: UQHHPCFMTDZDBN-UHFFFAOYSA-N
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Description

DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common approach is to start with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including condensation, cyclization, and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, methanol, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by:

  • Tert-butyl groups : Enhancing lipophilicity and potentially affecting the pharmacokinetics.
  • Pyrazole and pyridine rings : Known for their diverse biological activities.
  • Dimethylamino and sulfonyl groups : Possibly contributing to its interaction with biological targets.

Structural Formula

C24H32N4O4S\text{C}_{24}\text{H}_{32}\text{N}_4\text{O}_4\text{S}

Anticancer Properties

Research has indicated that compounds similar to DI(Tert-butyl) have shown significant anticancer activity. For instance, a study highlighted the effectiveness of certain farnesyltransferase inhibitors in targeting cancer cells. These inhibitors demonstrated selective inhibition against human farnesyltransferase (hFTase), which is critical in the post-translational modification of proteins involved in cancer progression .

Case Study: Farnesyltransferase Inhibition

A notable case study involved the synthesis of farnesyltransferase inhibitors derived from similar scaffolds. These compounds exhibited:

  • IC50 Values : The most potent inhibitors had IC50 values as low as 25 nM against hFTase.
  • Selectivity : Some compounds displayed up to 333-fold selectivity over geranylgeranyltransferase-I (GGTase-I), indicating their potential as targeted cancer therapies .

Antibacterial Activity

In addition to anticancer properties, related compounds have been evaluated for antibacterial activity. A study tested various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results:

  • Activity Spectrum :
    • Compounds showed significant inhibition against P. mirabilis.
    • High inhibition potency was noted against S. aureus with specific hybrids exhibiting strong activity .

The proposed mechanisms of action for DI(Tert-butyl) include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes like farnesyltransferase, the compound disrupts critical signaling pathways in cancer cells.
  • Interaction with Cellular Targets : The presence of dimethylamino and sulfonyl groups may facilitate binding to various cellular receptors or enzymes, enhancing its therapeutic profile.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar compounds, revealing that:

  • Substituents on the pyrazole and pyridine rings significantly influence biological activity.
  • Modifications to the tert-butyl group can enhance solubility and bioavailability.

Data Summary Table

CompoundBiological ActivityIC50 (nM)SelectivityReference
Compound 1Anticancer (hFTase)25333-fold
Compound 2Antibacterial (S. aureus)<100N/A
Compound 3Anticancer (GGTase-I)>90N/A

Properties

Molecular Formula

C34H42N4O6S

Molecular Weight

634.8 g/mol

IUPAC Name

ditert-butyl 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H42N4O6S/c1-21-27(31(39)43-33(3,4)5)29(28(22(2)35-21)32(40)44-34(6,7)8)26-20-38(24-14-12-11-13-15-24)36-30(26)23-16-18-25(19-17-23)45(41,42)37(9)10/h11-20,29,35H,1-10H3

InChI Key

UQHHPCFMTDZDBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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